molecular formula C9H8IN3O2 B13085223 Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B13085223
M. Wt: 317.08 g/mol
InChI Key: JIYHYCJHJADTKQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with an iodine atom at position 3 and an ethyl carboxylate group at position 2. This structure combines the electron-withdrawing properties of the iodine substituent with the reactivity of the ester group, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via multi-step protocols involving cyclocondensation, halogenation, and esterification (e.g., iodination using molecular iodine or ultrasound-assisted methods) . Its spectroscopic characterization typically includes ¹H/¹³C NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3

InChI Key

JIYHYCJHJADTKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural similarity to other imidazo[1,2-a]pyridine derivatives suggests it may exhibit significant biological activity.

  • Anticancer Activity : Various studies have indicated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. Research has shown that compounds within this class can inhibit tumor growth by modulating cell signaling pathways, making them candidates for anticancer drug development .
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is relevant for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are commonly used therapeutically .

Protein Kinase Inhibition

Recent research has focused on the role of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors. This compound has been evaluated for its ability to inhibit specific kinases involved in cancer and other diseases.

  • Kinase Activity : Studies have demonstrated that derivatives of this compound can inhibit kinases such as DYRK1A and CLK1 at micromolar concentrations. This inhibition suggests a potential application in developing targeted therapies for diseases where these kinases play a critical role .

The biological activities of this compound extend beyond anticancer properties:

Antimicrobial Properties

Initial screenings have indicated that this compound may possess antimicrobial activity against specific bacterial strains. While further research is needed to confirm its efficacy across a broader spectrum of pathogens, these findings highlight its potential use in antimicrobial therapies .

Case Study 1: Cholinesterase Inhibition

A study evaluating various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant inhibitory effects on human butyrylcholinesterase (IC50 values indicating potent activity). This suggests its potential as a therapeutic agent for conditions associated with cholinergic dysfunction .

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that this compound could trigger apoptotic pathways in cancer cells through modulation of key signaling pathways. These findings underscore the compound’s potential as a lead structure for new anticancer agents .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Cholinesterase InhibitionInhibits human butyrylcholinesterase; relevant for Alzheimer's
Antimicrobial ActivityPotential to inhibit growth of specific bacterial strains

Mechanism of Action

The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Applications/Reactivity References
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine I (3), COOEt (2) C₉H₈IN₃O₂ 317.08 Suzuki cross-coupling, antiviral leads
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine Br (3), COOEt (2) C₉H₈BrN₃O₂ 270.08 Antibacterial agents, halogen exchange
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Cl (6), Me (2), COOEt (3) C₁₁H₁₀ClN₃O₂ 259.67 Anticancer scaffolds
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate Imidazo[1,2-a]pyridine I (3), COOEt (8) C₁₀H₉IN₂O₂ 316.10 Fluorescent probes, C–H functionalization

Key Observations:

Core Heterocycle Differences :

  • The imidazo[1,2-a]pyrimidine core (target compound) exhibits a pyrimidine ring fused to imidazole, whereas imidazo[1,2-a]pyridine analogues (e.g., ) feature a pyridine ring. The pyrimidine core enhances π-π stacking interactions in drug-receptor binding compared to pyridine derivatives .
  • Imidazo[1,2-b]pyridazine derivatives (e.g., ) have a pyridazine ring, which alters electronic properties and solubility.

Halogen Substituent Effects: Iodine vs. Bromine: The iodine atom in the target compound provides superior leaving-group ability in cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to bromine . However, brominated analogues (e.g., ) are more cost-effective for large-scale synthesis. Positional Isomerism: Iodination at position 3 (target compound) versus position 8 (e.g., ) significantly impacts reactivity due to steric and electronic differences.

Ester Group Reactivity :

  • The ethyl carboxylate group facilitates hydrolysis to carboxylic acids or conversion to amides, enabling diversification into bioactive derivatives (e.g., hydrazones in ).

Biological Activity

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound possesses the following chemical characteristics:

  • Molecular Formula : C10H8IN3O2
  • Molecular Weight : 295.09 g/mol
  • IUPAC Name : this compound

The structure features an imidazo[1,2-a]pyrimidine core, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to the suppression of tumor growth. Studies have indicated that imidazo[1,2-a]pyrimidines exhibit selective inhibition of CDKs, impacting cancer cell proliferation .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidine have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its in vitro efficacy against various microbial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
CDK InhibitionSelective inhibition
AntibacterialEffective against Gram-positive/negative bacteria
AntiviralPotential activity against viral replication

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of imidazo[1,2-a]pyrimidines, this compound was tested against various cancer cell lines. The results showed significant cytotoxicity in breast and colon cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between substituted pyrimidines and halogenated intermediates. For example, ethyl bromopyruvate reacts with 2-aminopyrimidine derivatives under reflux conditions in ethanol, followed by iodination . Key parameters include reaction time (e.g., 6–20 hours), solvent choice (ethanol or ethyl acetate), and catalysts (e.g., KHCO₃ for pH control). Yields range from 52–60%, with purification via column chromatography (silica gel, EtOAc:MeOH 10:1) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., carbonyl carbons at ~170 ppm, aromatic protons at 6.5–8.5 ppm) .
  • IR : Peaks at 1717 cm⁻¹ (ester C=O) and 689 cm⁻¹ (C–I stretch) .
  • X-ray diffraction : Resolves planarity of imidazo[1,2-a]pyrimidine rings (mean deviation <0.003 Å) and dihedral angles (e.g., 1.4° between fused rings) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H⁺] calc’d 354.0519, found 354.0523) .

Q. How is the purity of the compound assessed, and what are common impurities?

Purity is determined via TLC (Rf = 0.45 in EtOAc:MeOH 10:1) , HPLC, and elemental analysis. Impurities often arise from incomplete iodination (e.g., residual bromo analogs) or byproducts from ring-opening rearrangements during synthesis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination at the C-3 position?

Regioselectivity is controlled by steric and electronic factors. For example, electron-donating groups on the pyrimidine ring direct iodination to the C-3 position. Alternatively, Suzuki cross-coupling with arylboronic acids post-iodination ensures specificity . Computational modeling (e.g., DFT) predicts reactive sites, while ¹⁵N/¹⁴N isotopic labeling in NMR studies confirms regiochemical outcomes .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity?

Substituents at C-5 or C-7 positions modulate pharmacological properties. For instance:

  • Methyl groups enhance metabolic stability (e.g., 5-methyl analogs show improved pharmacokinetics in HIF-1α inhibitors) .
  • Halogens (I, Br) increase electrophilicity, improving binding to enzyme active sites (e.g., FXa inhibitors) . Structure-activity relationship (SAR) studies use in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with potency .

Q. What mechanisms explain unexpected product formation during amidation or hydrolysis?

The Dimroth rearrangement is a critical pathway during hydrolysis or amidation under basic conditions. For example, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo ring-opening to form imidazo[1,2-a]pyrimidine-3-carboxylic acid amides . Kinetic studies (via ¹H NMR monitoring) and isotopic labeling (¹⁵N) reveal intermediates, confirming the rearrangement mechanism .

Q. How can solubility and crystallinity be optimized for pharmacological testing?

  • Solubility : Hansen solubility parameters guide solvent selection (e.g., ethanol/acetone mixtures) .
  • Crystallinity : Slow evaporation of ethyl acetate yields single crystals for X-ray studies . Co-crystallization with coformers (e.g., carboxylic acids) improves stability .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., decomposition at 208°C vs. stable forms) arise from polymorphic differences. Validate via DSC and PXRD . Spectral inconsistencies (e.g., IR peak shifts) are often solvent-dependent; compare data in identical solvents (neat vs. KBr pellet) .

Q. Why do catalytic methods yield conflicting results in large-scale synthesis?

Scaling up reactions (e.g., from mmol to mol quantities) alters heat transfer and mixing efficiency, leading to side reactions. Use flow chemistry or segmented reactors to maintain consistency .

Methodological Recommendations

Q. What in silico tools predict synthetic feasibility and reactivity?

  • Retrosynthesis : AI platforms (e.g., Chematica) propose routes based on known analogs .
  • DFT calculations : Predict transition states for iodination and rearrangement steps .

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